molecular formula C20H19FN2O3S B2372057 (Z)-4-acetyl-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865162-99-8

(Z)-4-acetyl-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2372057
CAS No.: 865162-99-8
M. Wt: 386.44
InChI Key: DFJFDGGTMSABGS-XDOYNYLZSA-N
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Description

“(Z)-4-acetyl-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide” is a compound that contains a benzo[d]thiazol-2(3H)-one moiety . This moiety is found in various pyrazoline derivatives that have been synthesized and screened for their inhibitory properties against urease, a clinically important metabolic enzyme .


Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzo[d]thiazol-2(3H)-one moiety. This moiety is a five-membered heterocyclic ring system that carries nitrogen and sulfur atoms, making it a versatile entity in actions and reactions .


Chemical Reactions Analysis

The chemical reactions involving this compound could include donor–acceptor, nucleophilic, and oxidation reactions due to the aromaticity of the thiazole ring . A series of benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles was synthesized through copper (I) catalyzed azide-alkyne cycloaddition reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are likely influenced by the presence of the benzo[d]thiazol-2(3H)-one moiety. This moiety contributes to the compound’s aromaticity, which allows the pi (π) electrons to move freely from one bond to other bonds .

Scientific Research Applications

Antimicrobial Applications

Novel compounds derived from thiazole and thiazolidine moieties, including structures similar to "(Z)-4-acetyl-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide", have shown promising antimicrobial activities. The synthesis of fluorobenzamides containing thiazole and their evaluation as antimicrobial agents highlight the potential of such compounds in combating bacterial and fungal infections. These compounds demonstrate enhanced activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi, underscoring the importance of the fluorine atom and thiazole structure in antimicrobial efficacy (Desai, Rajpara, & Joshi, 2013).

Anticancer Applications

Compounds with benzothiazole and benzimidazole frameworks have been investigated for their potential as anticancer agents. A study on benzimidazole and benzothiazole conjugated Schiff base as fluorescent sensors for Al3+ and Zn2+ indicates the versatility of thiazole derivatives in biomedical applications, including cancer research. These compounds exhibit significant selectivity and sensitivity in detecting analytes, which is crucial for developing diagnostic tools and therapeutic agents in oncology (Suman, Bubbly, Gudennavar, & Gayathri, 2019).

Mechanism of Action

Target of Action

The primary targets of this compound, also known as 4-acetyl-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide, are the acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) enzymes . These enzymes play a crucial role in the pathogenesis of Alzheimer’s disease (AD), with AChE involved in the breakdown of acetylcholine, a neurotransmitter essential for memory and learning functions, and MAO-B involved in the degradation of dopamine, a neurotransmitter that regulates mood and cognition .

Mode of Action

This compound acts as a dual inhibitor of AChE and MAO-B . By inhibiting AChE, it prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic transmission . By inhibiting MAO-B, it prevents the degradation of dopamine, thereby increasing its levels and potentially improving mood and cognitive function .

Biochemical Pathways

The inhibition of AChE and MAO-B by this compound affects several biochemical pathways. Increased acetylcholine levels can enhance cholinergic transmission, which is often impaired in AD . Increased dopamine levels can improve mood and cognitive function, which are often affected in AD . Additionally, this compound may also prevent the formation of beta-amyloid plaques, which are a hallmark of AD .

Pharmacokinetics

Its ability to inhibit ache and mao-b suggests that it can cross the blood-brain barrier, which is crucial for its effectiveness in treating ad .

Result of Action

The molecular and cellular effects of this compound’s action include increased levels of acetylcholine and dopamine, enhanced cholinergic transmission, improved mood and cognitive function, and potentially reduced formation of beta-amyloid plaques . These effects could contribute to its potential therapeutic benefits in AD .

Future Directions

The future directions for this compound could involve further optimization and development for the discovery of novel urease inhibitors . Additionally, the compound could be explored for its potential antidepressant and anticonvulsant effects .

Properties

IUPAC Name

4-acetyl-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3S/c1-3-26-11-10-23-17-9-8-16(21)12-18(17)27-20(23)22-19(25)15-6-4-14(5-7-15)13(2)24/h4-9,12H,3,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJFDGGTMSABGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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